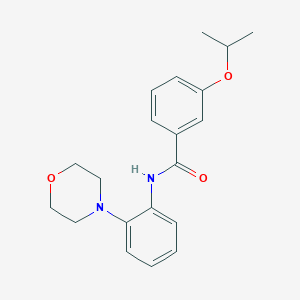
N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea, also known as BBPT, is a compound that has gained significant interest in the scientific community due to its potential use in various applications. BBPT is a thiourea derivative that has been synthesized through a series of chemical reactions.
Wirkmechanismus
N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea exerts its biological effects by inhibiting various enzymes and proteins in the body. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition of acetylcholinesterase results in increased levels of acetylcholine in the brain, which has been shown to improve cognitive function. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of inflammatory mediators. This inhibition of COX-2 results in decreased inflammation in the body.
Biochemical and Physiological Effects:
N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has been found to exhibit various biochemical and physiological effects. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to increase the levels of antioxidant enzymes in the body, which helps to reduce oxidative stress. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has also been found to decrease the levels of pro-inflammatory cytokines in the body, which helps to reduce inflammation. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has several advantages for lab experiments. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea is easy to synthesize, and the synthesis method has been optimized to improve the yield and purity of the compound. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has been found to exhibit potent biological activity at low concentrations, which makes it an attractive compound for further study. However, N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has some limitations for lab experiments. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has poor solubility in water, which makes it difficult to use in aqueous solutions. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea also has limited stability in solution, which makes it difficult to store for long periods.
Zukünftige Richtungen
There are several future directions for the study of N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has shown promising results in animal models for the treatment of Alzheimer's disease and diabetes, and further studies are needed to determine its potential use in humans. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has also been studied for its anti-cancer properties, and further studies are needed to determine its efficacy in different types of cancer. Additionally, the mechanism of action of N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea needs to be further elucidated to determine its potential use in other disease states.
Synthesemethoden
The synthesis of N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea involves a series of chemical reactions, starting with the reaction of 2-bromobenzoyl chloride with 3-pyridinemethanol to form 2-bromobenzoyl-3-pyridinemethanol. This intermediate compound is then reacted with thiosemicarbazide to form the final product, N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea. The synthesis method of N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has been studied extensively for its potential use in various scientific research applications. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea has also been studied for its potential use in the treatment of Alzheimer's disease and diabetes.
Eigenschaften
Produktname |
N-(2-bromobenzoyl)-N'-(3-pyridinylmethyl)thiourea |
|---|---|
Molekularformel |
C14H12BrN3OS |
Molekulargewicht |
350.24 g/mol |
IUPAC-Name |
2-bromo-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H12BrN3OS/c15-12-6-2-1-5-11(12)13(19)18-14(20)17-9-10-4-3-7-16-8-10/h1-8H,9H2,(H2,17,18,19,20) |
InChI-Schlüssel |
PXNJIVZMBGUCEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NCC2=CN=CC=C2)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NCC2=CN=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethoxy-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B278454.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B278457.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B278459.png)
![4-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278461.png)
![3-(benzyloxy)-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B278462.png)
![2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278463.png)
![2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278465.png)
![2-bromo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278466.png)
![N-[3-(pentanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B278470.png)
![2,5-dichloro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278472.png)
![2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B278474.png)
![3-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B278475.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B278476.png)
